molecular formula C6H10N4S B1376792 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine CAS No. 23527-93-7

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Cat. No.: B1376792
CAS No.: 23527-93-7
M. Wt: 170.24 g/mol
InChI Key: NSMIVJRFCKTAGS-UHFFFAOYSA-N
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Description

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring substituted with an ethyl group, a methylsulfanyl group, and an amine group. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with 2-chloro-4,6-dimethylthio-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The methylsulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or the substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its triazine core.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to the inhibition of their activity. For example, in agricultural applications, the compound may inhibit photosynthesis in plants by targeting photosystem II. In medicinal applications, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

    2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure but lacks the methylsulfanyl group.

    2,4-Diamino-6-methylthio-1,3,5-triazine: Similar structure but lacks the ethyl group.

    2,4-Diamino-6-(methylsulfanyl)-1,3,5-triazine: Similar structure but lacks the ethyl group.

Uniqueness: 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of both the ethyl and methylsulfanyl groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMIVJRFCKTAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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